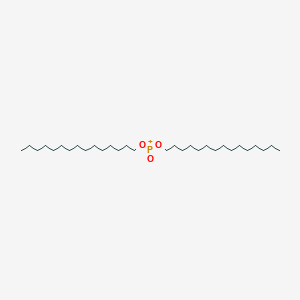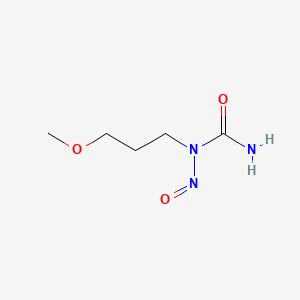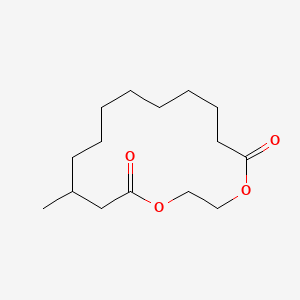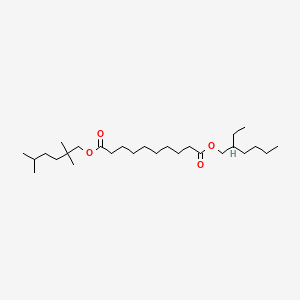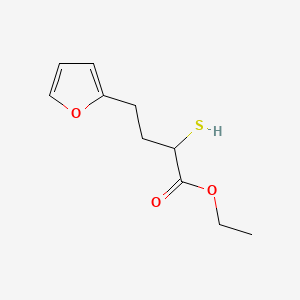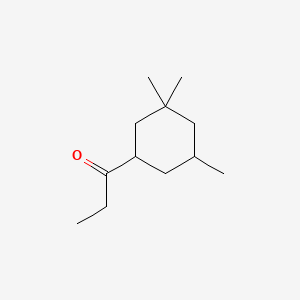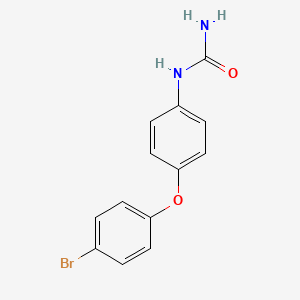
4-(4-Bromophenoxy)phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenoxy)phenylurea is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of phenylurea, characterized by the presence of a bromophenoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)phenylurea typically involves the reaction of 4-bromophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenoxy)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylurea moiety can undergo oxidation to form corresponding urea derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylurea derivatives.
Oxidation Reactions: Products include oxidized urea derivatives.
Reduction Reactions: Products include amine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromophenoxy)phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenoxy)phenylurea involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The bromophenoxy group enhances its binding affinity, making it a potent inhibitor. The compound can also interfere with cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylurea
- 4-Phenoxyphenylurea
- 4-Chlorophenoxyphenylurea
Comparison
4-(4-Bromophenoxy)phenylurea is unique due to the presence of both bromine and phenoxy groups, which enhance its reactivity and binding affinity. Compared to 4-bromophenylurea, it has a higher potential for substitution reactions. Compared to 4-phenoxyphenylurea, the bromine atom increases its electron-withdrawing capability, making it more reactive in certain chemical reactions.
Propiedades
Número CAS |
85879-22-7 |
|---|---|
Fórmula molecular |
C13H11BrN2O2 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
[4-(4-bromophenoxy)phenyl]urea |
InChI |
InChI=1S/C13H11BrN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) |
Clave InChI |
RGZVZBUIGHHMHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


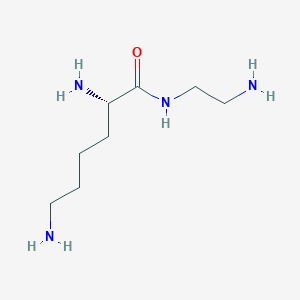
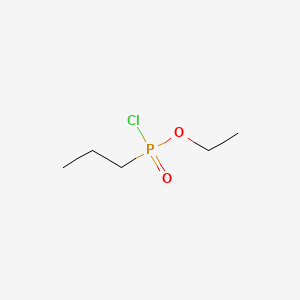
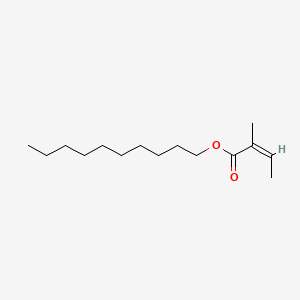
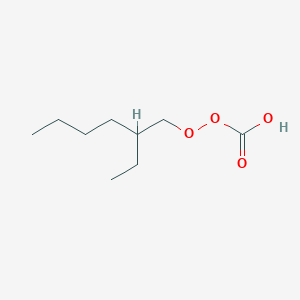
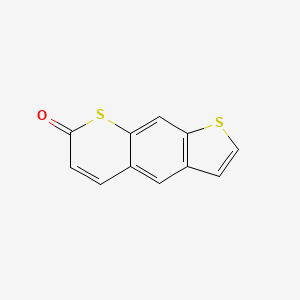
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
